2-(((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole
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Overview
Description
2-(((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a benzimidazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Catalysts and reagents are carefully selected to facilitate the desired transformations while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-(((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the conversion of certain functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in critical biological processes, such as DNA synthesis and cell division.
Pathways Involved: It interferes with the normal functioning of these pathways, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
2-(((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole is unique due to its combined structural features of triazole, benzimidazole, and chlorophenyl groups. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C16H12ClN5S |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
2-[[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]methylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H12ClN5S/c17-11-7-5-10(6-8-11)15-20-14(21-22-15)9-23-16-18-12-3-1-2-4-13(12)19-16/h1-8H,9H2,(H,18,19)(H,20,21,22) |
InChI Key |
QUGBYSNHWRXPBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=NC(=NN3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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